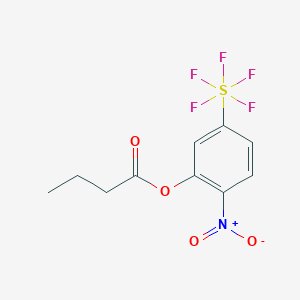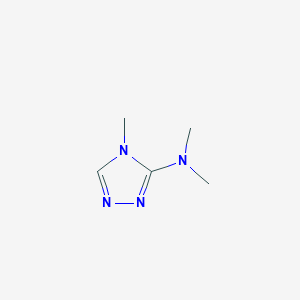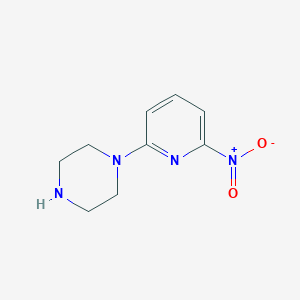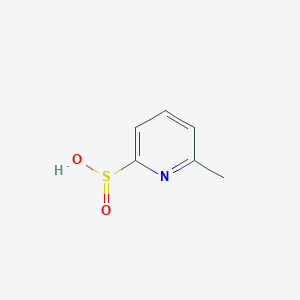
6-Methylpyridine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO2S It is a derivative of pyridine, where a methyl group is attached to the second carbon of the pyridine ring, and a sulfinic acid group is attached to the sixth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of 6-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 6-Methylpyridine-2-sulfonic acid.
Reduction: Reduction reactions can convert it back to 6-Methylpyridine-2-thiol.
Substitution: The sulfinic acid group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-Methylpyridine-2-sulfonic acid.
Reduction: 6-Methylpyridine-2-thiol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methylpyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which can help in managing blood glucose levels in diabetic patients . The compound’s sulfinic acid group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpyridine-2-sulfonic acid: An oxidized form of 6-Methylpyridine-2-sulfinic acid with similar chemical properties but different reactivity.
6-Methylpyridine-2-thiol: A reduced form with distinct chemical behavior and applications.
2-Methoxy-6-methylpyridine: A derivative with a methoxy group instead of a sulfinic acid group.
Uniqueness
This compound is unique due to its sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and thiol counterparts. This makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H7NO2S |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
6-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-3-2-4-6(7-5)10(8)9/h2-4H,1H3,(H,8,9) |
Clé InChI |
PHYMFEYYWASKBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


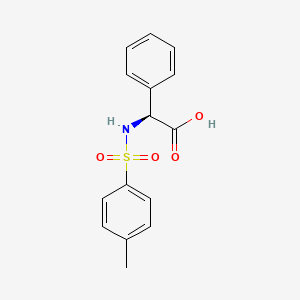
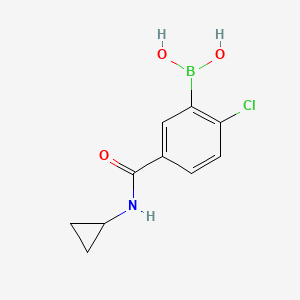
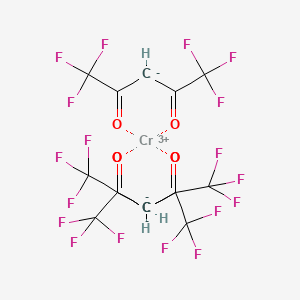

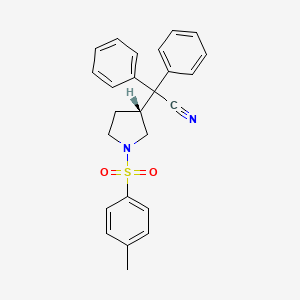
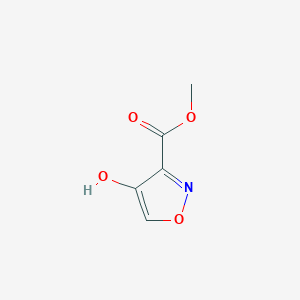
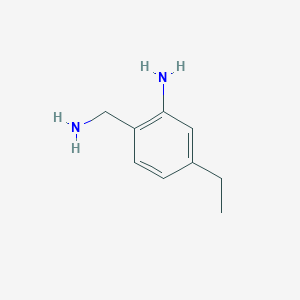
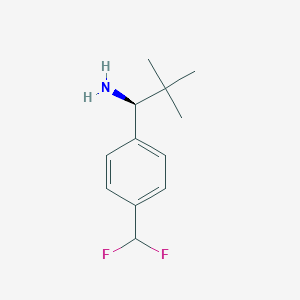

![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
